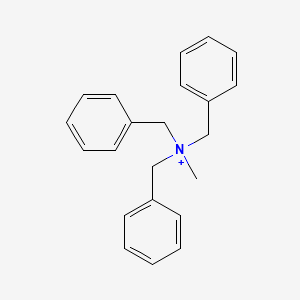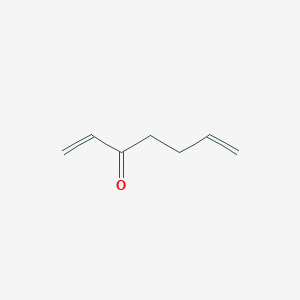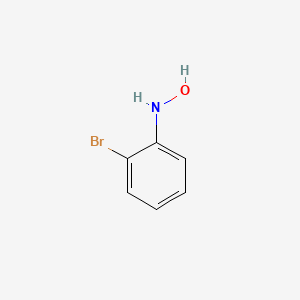
3,4-Dihydro-1H-2-benzothiopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-1H-2-benzothiopyran-1-one is an organic compound belonging to the class of benzothiopyrans It is characterized by a sulfur atom incorporated into a benzopyran ring system, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1H-2-benzothiopyran-1-one typically involves the cyclization of appropriate precursors. One common method is the Dieckmann cyclization of methyl (methoxycarbonylbenzylthio)acetate, which yields the desired compound under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-2-benzothiopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyrans, depending on the specific reaction and conditions .
Scientific Research Applications
3,4-Dihydro-1H-2-benzothiopyran-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-1H-2-benzothiopyran-1-one involves its interaction with specific molecular targets and pathways. The compound’s sulfur atom plays a crucial role in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can modulate enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-1H-2-benzothiopyran-4-one: Similar in structure but differs in the position of the carbonyl group.
3,4-Dihydro-1H-2-benzothiopyran-1-carboxylic acid: Contains a carboxylic acid group, which imparts different chemical properties.
3,4-Dihydro-2(1H)-pyridones: N-heterocycles with similar biological activities but different core structures.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
25606-96-6 |
|---|---|
Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
3,4-dihydroisothiochromen-1-one |
InChI |
InChI=1S/C9H8OS/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-4H,5-6H2 |
InChI Key |
XCSKMKLNIBUVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


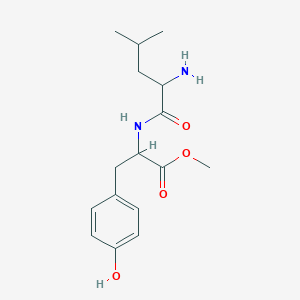

![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
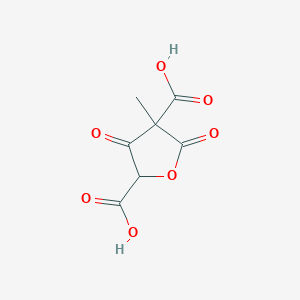
![5-[(2,5-Dichlorophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14690680.png)
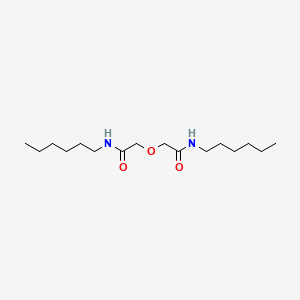
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)

![[2-[Ethyl[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]trimethylammonium methyl sulphate](/img/structure/B14690731.png)
